molecular formula C13H12O3 B12534824 Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate CAS No. 663937-59-5

Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate

Cat. No.: B12534824
CAS No.: 663937-59-5
M. Wt: 216.23 g/mol
InChI Key: HYGPNASFRGJMBL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate typically involves the esterification of 3-hydroxy-1-methylnaphthalene-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 3-oxo-1-methylnaphthalene-2-carboxylate.

    Reduction: Formation of 3-hydroxy-1-methylnaphthalene-2-methanol.

    Substitution: Formation of halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-hydroxy-3-methylnaphthalene-2-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted research and development.

Properties

CAS No.

663937-59-5

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 3-hydroxy-1-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O3/c1-8-10-6-4-3-5-9(10)7-11(14)12(8)13(15)16-2/h3-7,14H,1-2H3

InChI Key

HYGPNASFRGJMBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C12)O)C(=O)OC

Origin of Product

United States

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